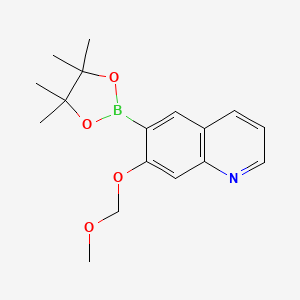
7-(Methoxymethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Methoxymethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a compound that belongs to the class of quinoline derivatives. It is characterized by the presence of a methoxymethoxy group and a dioxaborolan group attached to the quinoline ring.
Métodos De Preparación
The synthesis of 7-(Methoxymethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the reaction of a quinoline derivative with a boronic ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Análisis De Reacciones Químicas
7-(Methoxymethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Coupling Reactions: The dioxaborolan group allows for Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Aplicaciones Científicas De Investigación
7-(Methoxymethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions.
Materials Science: This compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Medicinal Chemistry: Researchers investigate its potential as a pharmacophore in the design of new drugs, particularly those targeting the central nervous system.
Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 7-(Methoxymethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is primarily related to its ability to participate in various chemical reactions. The dioxaborolan group facilitates coupling reactions, while the quinoline ring can interact with biological targets, such as enzymes and receptors. The methoxymethoxy group can enhance the compound’s solubility and stability, making it more effective in biological systems .
Comparación Con Compuestos Similares
Similar compounds to 7-(Methoxymethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline include:
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound also contains a dioxaborolan group and is used in similar coupling reactions.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: This compound is used in the synthesis of organic semiconductors and has similar electronic properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications .
Propiedades
Fórmula molecular |
C17H22BNO4 |
|---|---|
Peso molecular |
315.2 g/mol |
Nombre IUPAC |
7-(methoxymethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
InChI |
InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)13-9-12-7-6-8-19-14(12)10-15(13)21-11-20-5/h6-10H,11H2,1-5H3 |
Clave InChI |
MXRXMVPRQRPBNX-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2OCOC)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole](/img/structure/B13986815.png)

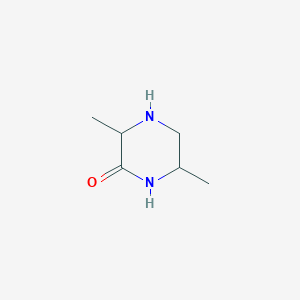
![7H-pyrrolo[2,3-d]pyrimidine-5-carbothioamide, 7-beta-d-ribofuranosyl-](/img/structure/B13986834.png)

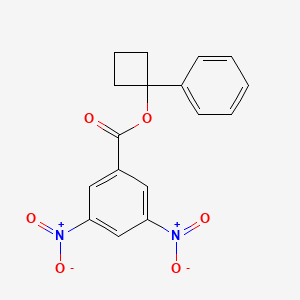
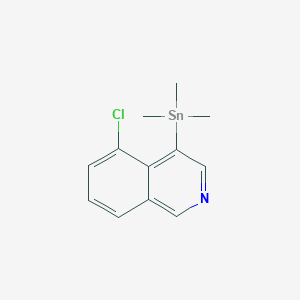
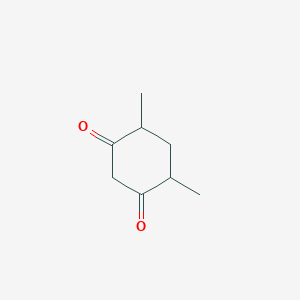

![Ethyl 5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13986871.png)
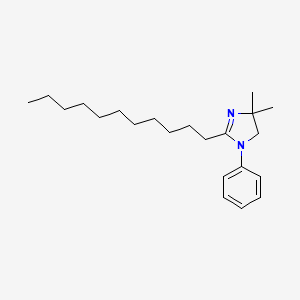
![2-[[2-(Carboxymethylamino)-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B13986882.png)


